![molecular formula C20H20ClNO8 B12323896 1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid](/img/structure/B12323896.png)
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a glucopyranuronic acid moiety linked to a chlorinated methylphenyl amino benzoate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid typically involves multiple steps, starting with the preparation of the chlorinated methylphenyl amine. This intermediate is then reacted with benzoic acid derivatives under specific conditions to form the amino benzoate structure. The final step involves the conjugation of this structure with beta-D-glucopyranuronic acid through esterification reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic ring, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be employed to alter the amino group, typically using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoates .
科学研究应用
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
作用机制
The mechanism of action of 1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the synthesis of certain proteins by interfering with transcription factors, leading to downstream effects on cellular processes. This mechanism is particularly relevant in its anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
2-[(3-Chloro-2-Methylphenyl)amino]benzoic Acid: Shares a similar core structure but lacks the glucopyranuronic acid moiety.
3-Chloro-2-Methylphenylamine: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid is unique due to its combination of a chlorinated aromatic amine with a glucopyranuronic acid moiety. This structure imparts specific chemical properties and biological activities that are not observed in simpler analogs .
属性
分子式 |
C20H20ClNO8 |
|---|---|
分子量 |
437.8 g/mol |
IUPAC 名称 |
6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27) |
InChI 键 |
UOKJMFLLHHYVOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


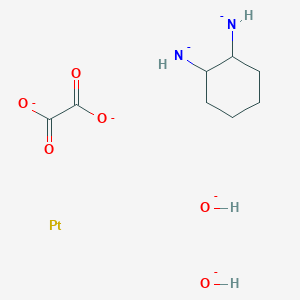

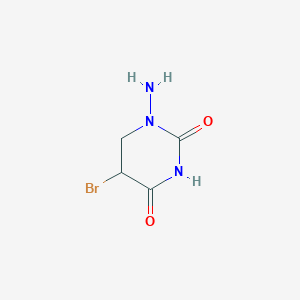
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
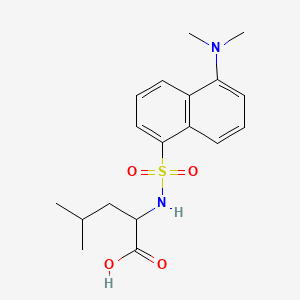
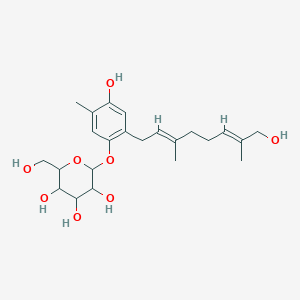
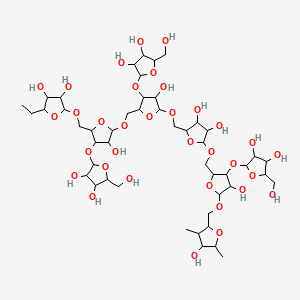

![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)
